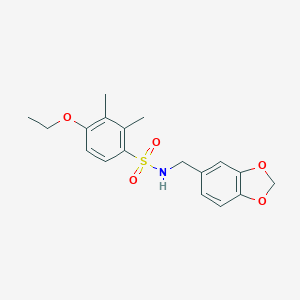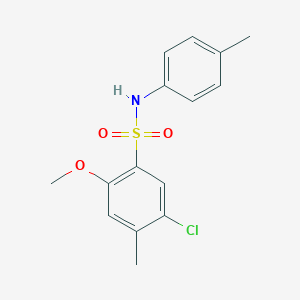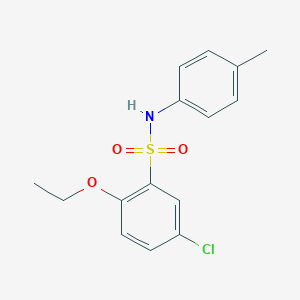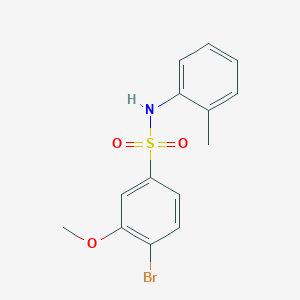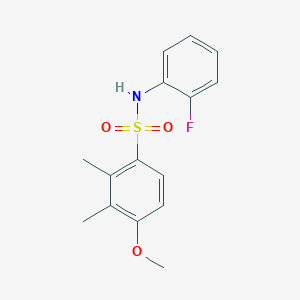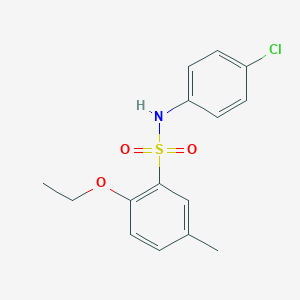![molecular formula C17H19N3O3S B288439 1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)
1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole, commonly known as EIT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EIT is a benzotriazole derivative that contains a sulfonamide group and an ethoxyisopropyl substituent, which makes it a promising candidate for various applications in the fields of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
EIT has been extensively studied for its potential applications in various scientific fields. In chemistry, EIT has been used as a photoinitiator for polymerization reactions, as well as a catalyst for the synthesis of organic compounds. In biology, EIT has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. EIT has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Mecanismo De Acción
The mechanism of action of EIT is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. EIT has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. EIT has also been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of the cell wall of fungi.
Biochemical and Physiological Effects
EIT has been shown to have various biochemical and physiological effects. In vitro studies have shown that EIT inhibits the growth of various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. EIT has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EIT is its versatility in various scientific fields. EIT can be used as a photoinitiator for polymerization reactions, a catalyst for organic synthesis, an antimicrobial and antifungal agent, and a fluorescent probe for imaging biological systems. However, one limitation of EIT is its low solubility in water, which can make it difficult to use in some biological experiments.
Direcciones Futuras
There are several future directions for the study of EIT. One potential area of research is the development of new antibiotics and antifungal drugs based on the structure of EIT. Another potential area of research is the use of EIT as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to determine the potential of EIT as an anticancer agent and to understand its mechanism of action in more detail.
Métodos De Síntesis
The synthesis of EIT involves the reaction of 4-ethoxy-3-isopropylphenylamine with chlorosulfonyl isocyanate in the presence of triethylamine. This reaction yields the intermediate compound, which is then treated with sodium azide to form EIT. The overall yield of this synthesis method is around 50%, and the purity of the product can be increased by recrystallization.
Propiedades
Nombre del producto |
1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole |
|---|---|
Fórmula molecular |
C17H19N3O3S |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
1-(4-ethoxy-3-propan-2-ylphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C17H19N3O3S/c1-4-23-17-10-9-13(11-14(17)12(2)3)24(21,22)20-16-8-6-5-7-15(16)18-19-20/h5-12H,4H2,1-3H3 |
Clave InChI |
OKUFCRAGYZYETD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C(C)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





